molecular formula C12H24O4S B14292947 4,8-Dimethylnona-3,7-dien-1-ol;methanesulfonic acid CAS No. 118495-32-2

4,8-Dimethylnona-3,7-dien-1-ol;methanesulfonic acid

Cat. No.: B14292947
CAS No.: 118495-32-2
M. Wt: 264.38 g/mol
InChI Key: BQQZXBNPVBIQCN-UHFFFAOYSA-N
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Description

4,8-Dimethylnona-3,7-dien-1-ol is an organic compound with the molecular formula C11H20O. It is a type of alcohol with a unique structure that includes two double bonds and two methyl groups. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can form various derivatives that are useful in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethylnona-3,7-dien-1-ol typically involves the use of starting materials such as isoprene and acetylene. The reaction conditions often require a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4,8-Dimethylnona-3,7-dien-1-ol may involve large-scale chemical reactors and continuous flow processes. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the final product. Methanesulfonic acid is typically produced through the oxidation of methanethiol or dimethyl sulfide using strong oxidizing agents like hydrogen peroxide or nitric acid.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethylnona-3,7-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.

    Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.

Major Products

    Oxidation: Aldehydes or ketones

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Scientific Research Applications

4,8-Dimethylnona-3,7-dien-1-ol and its derivatives have various applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Studied for their potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for their potential therapeutic effects and as building blocks for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,8-Dimethylnona-3,7-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dimethyl-3,7-nonadien-2-ol
  • 4,8-Dimethylnona-3,7-dien-2-one
  • (E)-4,8-Dimethyl-1,3,7-nonatriene

Uniqueness

4,8-Dimethylnona-3,7-dien-1-ol is unique due to its specific structure, which includes two double bonds and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential for specialized uses.

Properties

CAS No.

118495-32-2

Molecular Formula

C12H24O4S

Molecular Weight

264.38 g/mol

IUPAC Name

4,8-dimethylnona-3,7-dien-1-ol;methanesulfonic acid

InChI

InChI=1S/C11H20O.CH4O3S/c1-10(2)6-4-7-11(3)8-5-9-12;1-5(2,3)4/h6,8,12H,4-5,7,9H2,1-3H3;1H3,(H,2,3,4)

InChI Key

BQQZXBNPVBIQCN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCO)C)C.CS(=O)(=O)O

Origin of Product

United States

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